

Application Notes and Protocols for CPI-0610 Carboxylic Acid

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Compound of Interest

Compound Name: CPI-0610 carboxylic acid

Cat. No.: B8540103

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Introduction

CPI-0610, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which is under investigation for the treatment of myelofibrosis and other hematological malignancies.[1][2] The carboxylic acid derivative of CPI-0610 is a key intermediate in its synthesis and a potential metabolite, as well as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] Understanding the solubility and preparation of **CPI-0610 carboxylic acid** is crucial for its use in research and drug development. These application notes provide detailed information on its physicochemical properties, a protocol for its preparation, and an overview of the relevant biological signaling pathway.

Data Presentation

Physicochemical Properties of CPI-0610 Carboxylic Acid

Quantitative experimental solubility data for **CPI-0610 carboxylic acid** is not readily available in the public domain. The following table summarizes predicted physicochemical properties. Researchers should perform their own solubility tests in relevant solvent systems.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₅ ClN ₂ O ₃	--INVALID-LINK--
Molar Mass	366.8 g/mol	--INVALID-LINK--
pKa (Predicted)	4.19 ± 0.10	--INVALID-LINK--
Density (Predicted)	1.41 ± 0.1 g/cm ³	--INVALID-LINK--
Boiling Point (Predicted)	593.5 ± 50.0 °C	--INVALID-LINK--

Solubility of CPI-0610 (Pelabresib)

For reference, the solubility of the parent compound, CPI-0610 (a carboxamide), has been reported in the following solvents:

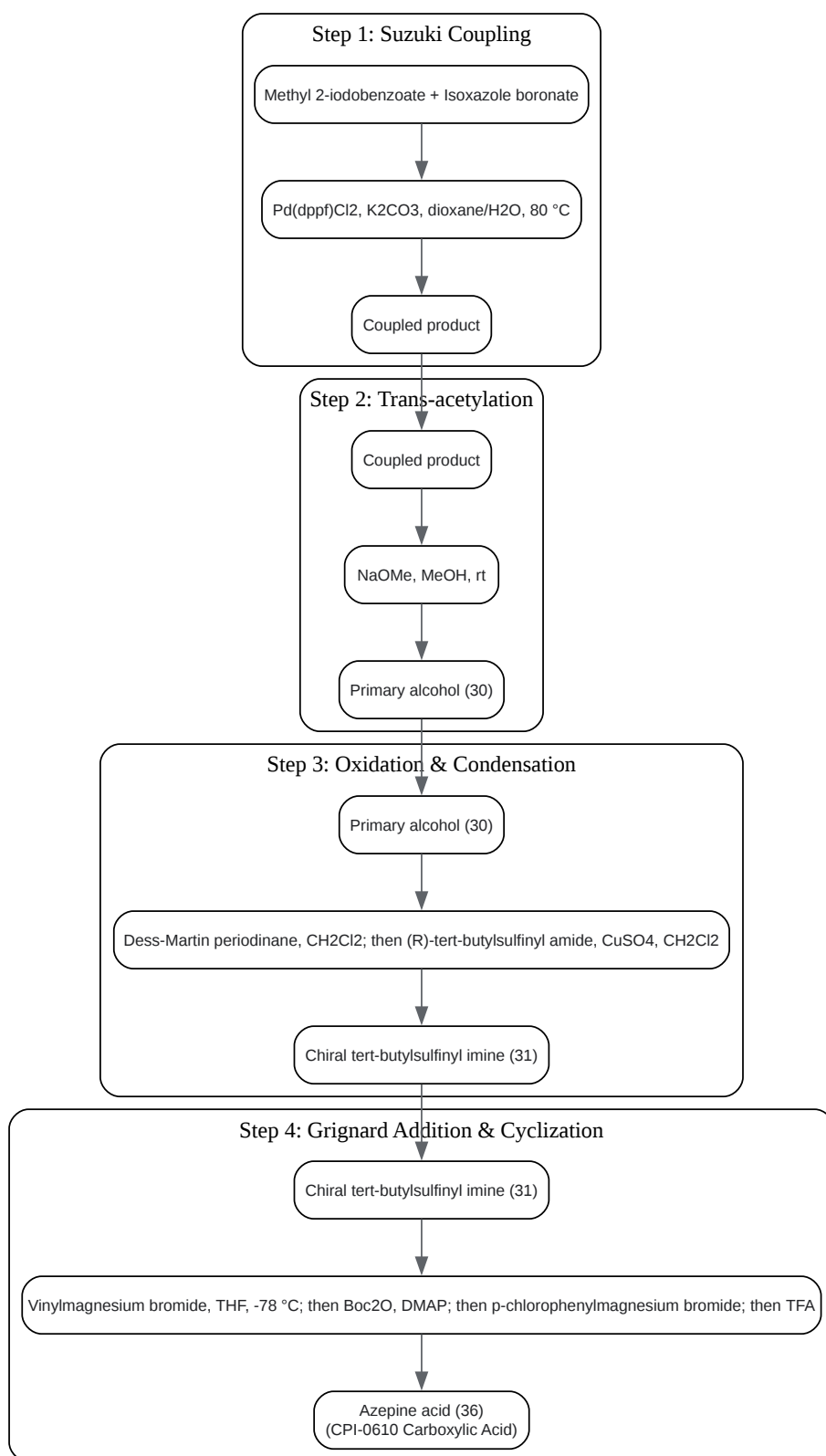
Solvent	Solubility	Source
DMSO	73 mg/mL (199.55 mM)	[5]
Ethanol	12 mg/mL	[6]
Water	Insoluble	[6]

Experimental Protocols

Preparation of CPI-0610 Carboxylic Acid

The following protocol is adapted from the medicinal chemistry synthesis of CPI-0610, where the carboxylic acid is a key intermediate (referred to as compound 36 in the original publication).[3] This multi-step synthesis requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

Workflow for the Synthesis of CPI-0610 Carboxylic Acid



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Caption: Synthetic workflow for **CPI-0610 carboxylic acid**.

Materials:

- Methyl 2-iodobenzoate
- Isoxazole boronate (29)
- Pd(dppf)Cl₂
- Potassium carbonate (K₂CO₃)
- Dioxane
- Sodium methoxide (NaOMe)
- Methanol (MeOH)
- Dess-Martin periodinane
- Dichloromethane (CH₂Cl₂)
- (R)-tert-butylsulfinyl amide
- Copper(II) sulfate (CuSO₄)
- Vinylmagnesium bromide
- Tetrahydrofuran (THF)
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)
- p-Chlorophenylmagnesium bromide
- Trifluoroacetic acid (TFA)

Procedure:

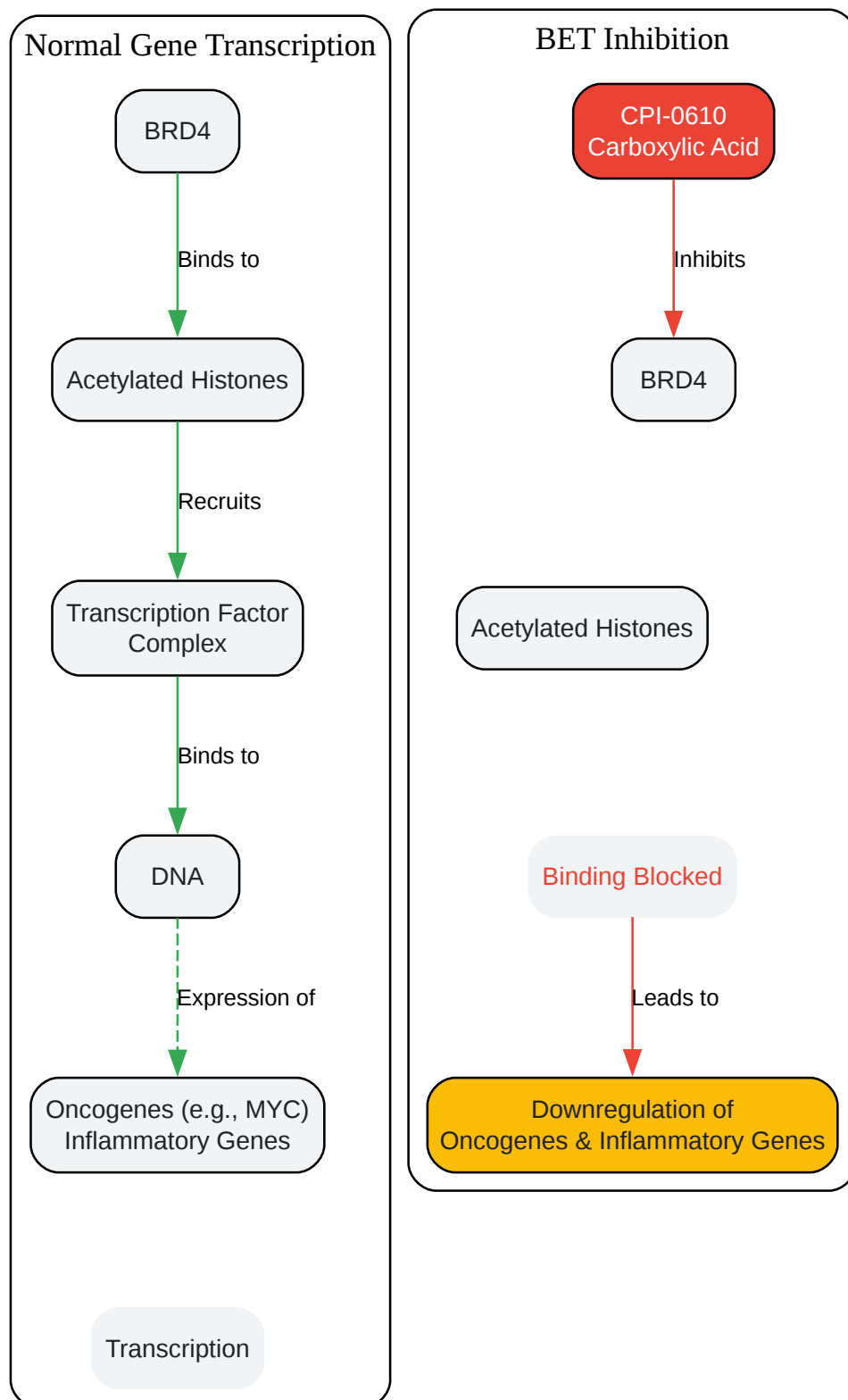
- **Suzuki Coupling:** In a reaction vessel, combine methyl 2-iodobenzoate and isoxazole boronate in a mixture of dioxane and water. Add Pd(dppf)Cl₂ and K₂CO₃. Heat the reaction mixture at 80 °C until the starting materials are consumed (monitor by TLC or LC-MS). After completion, perform an aqueous workup and purify the crude product by column chromatography to obtain the coupled product.
- **Trans-acetylation:** Dissolve the coupled product in methanol. Add sodium methoxide and stir the reaction at room temperature. Monitor the reaction until completion. Neutralize the reaction and remove the solvent under reduced pressure. Purify the residue to yield the primary alcohol 30.
- **Oxidation and Condensation:** Dissolve the primary alcohol 30 in dichloromethane and add Dess-Martin periodinane to oxidize the alcohol to the corresponding aldehyde. In a separate flask, prepare the chiral tert-butylsulfinyl imine by reacting the aldehyde with (R)-tert-butylsulfinyl amide in the presence of CuSO₄ in dichloromethane.
- **Grignard Addition and Cyclization:**
 - Cool a solution of the chiral tert-butylsulfinyl imine 31 in THF to -78 °C. Slowly add vinylmagnesium bromide and stir for several hours.
 - To the resulting intermediate, add di-tert-butyl dicarbonate and a catalytic amount of DMAP.
 - In a subsequent step, add p-chlorophenylmagnesium bromide to form the aryl ketone.
 - Finally, treat the aryl ketone with trifluoroacetic acid to deprotect the tert-butyl ester and N-Boc group, which concomitantly facilitates the cyclization to the azepine ring, yielding the azepine acid 36 (**CPI-0610 carboxylic acid**).
- **Purification:** The final product, **CPI-0610 carboxylic acid**, can be purified by high-performance liquid chromatography (HPLC).

Signaling Pathway

CPI-0610 and its carboxylic acid derivative act as inhibitors of the BET family of proteins, primarily BRD4. These proteins are epigenetic readers that play a critical role in the regulation

of gene transcription.

Mechanism of Action of BET Inhibitors



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Caption: Mechanism of action of **CPI-0610 carboxylic acid**.

In normal cellular processes, BET proteins like BRD4 bind to acetylated lysine residues on histones, which are markers of active chromatin. This binding recruits the transcriptional machinery to the promoters of target genes, leading to their expression. In many cancers, this process is dysregulated, leading to the overexpression of oncogenes such as MYC and pro-inflammatory genes.[1][7]

CPI-0610 carboxylic acid, by binding to the bromodomains of BRD4, competitively inhibits the interaction between BRD4 and acetylated histones.[8] This prevents the recruitment of the transcriptional machinery and leads to the downregulation of key oncogenes and inflammatory cytokines, thereby exerting its anti-tumor and anti-inflammatory effects.

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